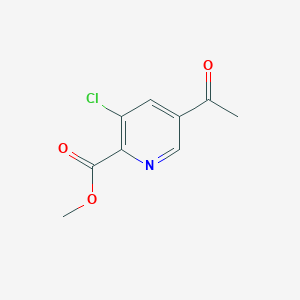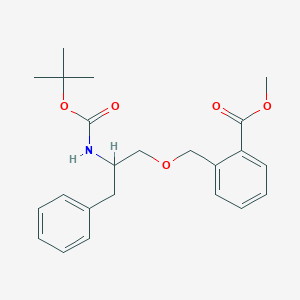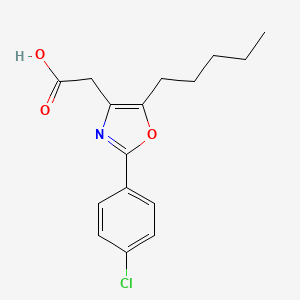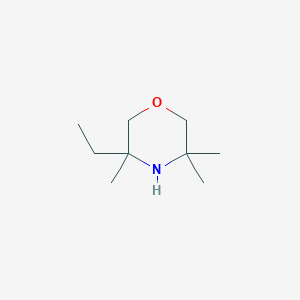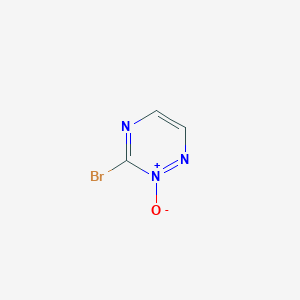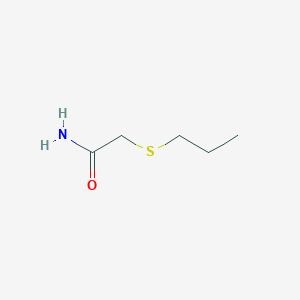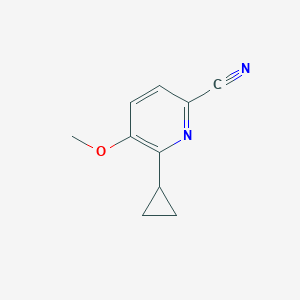
6-Cyclopropyl-5-methoxypicolinonitrile
描述
6-Cyclopropyl-5-methoxypicolinonitrile is an organic compound with the molecular formula C10H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a cyclopropyl group, a methoxy group, and a nitrile group attached to the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-5-methoxypicolinonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyano-5-methoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
6-Cyclopropyl-5-methoxypicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the methoxy or nitrile groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amines or alcohols.
科学研究应用
6-Cyclopropyl-5-methoxypicolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Cyclopropyl-5-methoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-Methoxypyridine-3-carbonitrile: Similar structure but lacks the cyclopropyl group.
5-Methoxypyridine-2-carbonitrile: Similar structure but lacks the cyclopropyl group.
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile: Contains additional aryl and thiophene groups.
Uniqueness
6-Cyclopropyl-5-methoxypicolinonitrile is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
6-cyclopropyl-5-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-4-8(6-11)12-10(9)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI 键 |
XRBSESVYUYSGNK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(N=C(C=C1)C#N)C2CC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazine](/img/structure/B8635516.png)
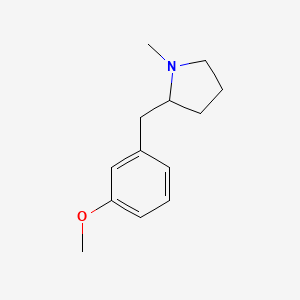
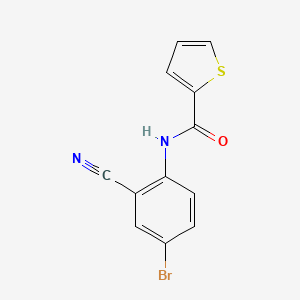
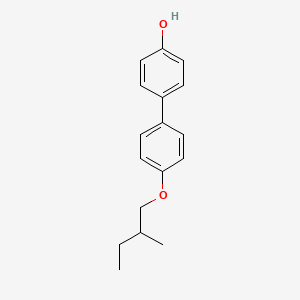

![2-Cyclopropyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B8635566.png)
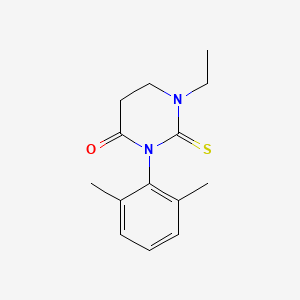
![3-[3-(Diethylamino)propyl]piperidine](/img/structure/B8635577.png)
